2-Amino-4-(2,6-difluoro-phenyl)-butyric acid
Description
2-Amino-4-(2,6-difluoro-phenyl)-butyric acid is a fluorinated aromatic amino acid derivative characterized by a butyric acid backbone substituted with an amino group at position 2 and a 2,6-difluorophenyl group at position 2. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
2-amino-4-(2,6-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-2-1-3-8(12)6(7)4-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15) |
InChI Key |
OWSJVBLJVRUDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCC(C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-2,6-difluorobenzenebutanoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,6-difluorobenzene.
Functional Group Introduction:
Chiral Center Formation: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Final Product Formation: The final step involves the coupling of the benzene derivative with a suitable butanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for ®-a-Amino-2,6-difluorobenzenebutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-a-Amino-2,6-difluorobenzenebutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
®-a-Amino-2,6-difluorobenzenebutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals due to its unique structural properties.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Industry: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-a-Amino-2,6-difluorobenzenebutanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes or receptors. The compound may act by inhibiting or activating specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical for understanding its unique properties. Below is a comparative analysis based on substituent effects, physicochemical properties, and available research findings.
Substituent Effects on the Phenyl Ring
- 2-Amino-4-(2,6-dichloro-phenyl)-butyric acid: Substituents: Chlorine atoms at phenyl positions 2 and 4. Impact: Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce lipophilicity but increase steric hindrance. This compound exhibits higher reactivity in nucleophilic environments, as noted in safety data sheets (e.g., acute toxicity warnings) .
- (R)-2-Amino-2-phenylacetic acid: Substituents: A phenyl group directly attached to the α-carbon of the amino acid. Impact: Lacks the extended butyric acid chain, reducing conformational flexibility. This simplicity enhances its role as a chiral building block in β-lactam antibiotics, as referenced in pharmacopeial standards .
Backbone Modifications
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid: Structure: A bicyclic β-lactam core with a sulfur atom. Impact: The rigid bicyclic system confers antibiotic activity against Gram-positive bacteria, unlike the linear butyric acid derivative, which lacks inherent antimicrobial properties .
- (2S)-2-Amino-4-[(2R,3S)-2,3-dihydroxy-3-N-hydroxycarbamoyl-propylmercapto]butyric acid: Structure: Contains a thioether-linked dihydroxycarbamoyl group. Impact: This modification enables metal chelation (e.g., cobalt ions in enzymatic complexes) and participation in quorum-sensing pathways, as observed in Bacillus subtilis LuxS structures .
Physicochemical and Functional Comparison
Research Findings and Gaps
- Structural Insights: X-ray crystallography of related compounds (e.g., LuxS complexes) highlights the importance of substituent positioning for binding specificity .
- Pharmacological Potential: Fluorinated analogs are under investigation for CNS-targeted therapies due to their blood-brain barrier permeability, but in vivo efficacy data for this compound remain unpublished.
- Safety Data : The dichloro analog’s hazards (e.g., respiratory irritation) suggest that fluorine substitution may mitigate risks, though empirical studies are needed .
Biological Activity
2-Amino-4-(2,6-difluoro-phenyl)-butyric acid is a chiral amino acid derivative notable for its unique structural features, including the presence of two fluorine atoms on the phenyl ring. This compound, with the molecular formula C10H11F2NO2 and a molecular weight of 215.20 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance the compound's binding affinity and selectivity towards certain enzymes or receptors, potentially influencing various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can modulate receptor activity, impacting neurotransmitter systems and other signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that the compound can reduce inflammation markers in cell cultures.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly beneficial in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in a significant reduction of oxidative stress markers compared to untreated controls.
- Another investigation revealed that the compound inhibited the activity of pro-inflammatory cytokines in macrophage cultures.
-
Animal Models :
- In a rat model of induced inflammation, administration of the compound led to a notable decrease in swelling and pain behaviors compared to control groups.
-
Clinical Implications :
- The potential use of this compound as a therapeutic agent in conditions such as arthritis and neurodegenerative diseases is being explored, with ongoing clinical trials assessing its efficacy and safety.
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms on phenyl ring | Anti-inflammatory, neuroprotective |
| 2-Amino-4-(2,4-difluoro-phenyl)-butyric acid | One fluorine atom on phenyl ring | Different reactivity; less potent |
| 2-Amino-4-(3,5-difluoro-phenyl)-butyric acid | Fluorine atoms at different positions | Varying biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
